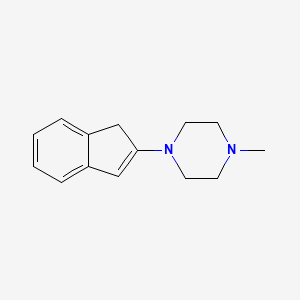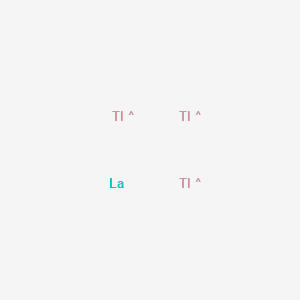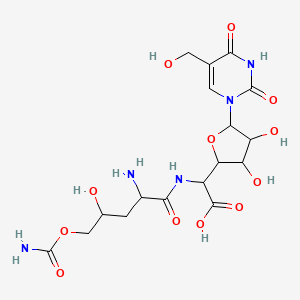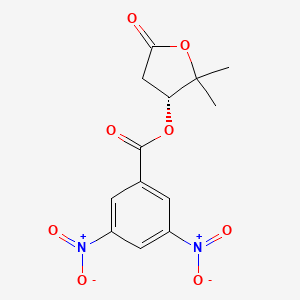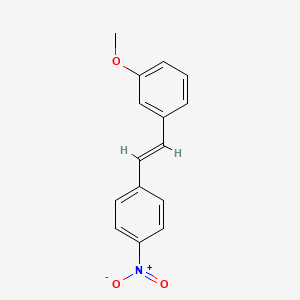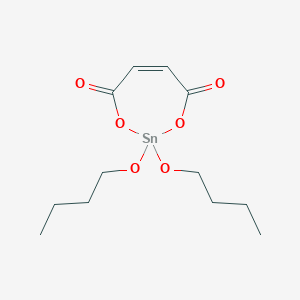
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is a chemical compound that belongs to the family of dioxastannepins. It is known for its unique structure, which includes a tin atom bonded to two butoxy groups and a dioxastannepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione typically involves the reaction of dibutyltin oxide with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of functionalized dioxastannepine derivatives .
Applications De Recherche Scientifique
Chemistry: It is used as a catalyst in various organic reactions due to its unique tin-based structure.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism of action of 2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione involves its interaction with molecular targets and pathways in biological systems. The tin atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: Similar in structure but with different substituents.
2,2-Dimethyl-4,7-dihydro-2H-1,3,2-dioxastannepine-4,7-dione: Another dioxastannepine derivative with different functional groups
Uniqueness
2,2-Dibutoxy-2H-1,3,2-dioxastannepine-4,7-dione is unique due to its specific butoxy substituents, which impart distinct chemical and physical properties. These properties make it particularly useful in certain catalytic and biological applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
17913-97-2 |
|---|---|
Formule moléculaire |
C12H20O6Sn |
Poids moléculaire |
378.99 g/mol |
Nom IUPAC |
2,2-dibutoxy-1,3,2-dioxastannepine-4,7-dione |
InChI |
InChI=1S/C4H4O4.2C4H9O.Sn/c5-3(6)1-2-4(7)8;2*1-2-3-4-5;/h1-2H,(H,5,6)(H,7,8);2*2-4H2,1H3;/q;2*-1;+4/p-2 |
Clé InChI |
AXKPSWHIYRVNNA-UHFFFAOYSA-L |
SMILES canonique |
CCCCO[Sn]1(OC(=O)C=CC(=O)O1)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

